N6022

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

The molecule possesses a heterocyclic ring structure, which is a common feature in many known kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer treatment and other diseases . Research could investigate if this compound has inhibitory effects on specific kinases.

Medicinal Chemistry

The presence of functional groups like carboxylic acid and carbamoyl suggests potential for further modification and optimization of the molecule's properties for drug development. Medicinal chemists might explore modifications to improve factors like bioavailability and target selectivity .

Structural Biology

Studying the interaction of this molecule with biological targets using techniques like X-ray crystallography could provide valuable insights into its potential mechanism of action and guide further drug development efforts .

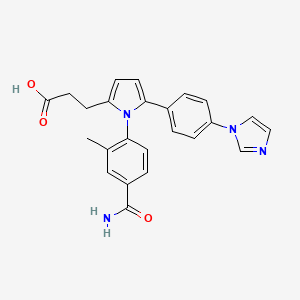

N-6022 is a small molecule identified as a potent and reversible inhibitor of S-nitrosoglutathione reductase, commonly abbreviated as GSNOR. Its chemical formula is C24H22N4O3, and it has a molecular weight of approximately 414.46 g/mol. The compound has been primarily investigated for its potential therapeutic applications in treating asthma and cystic fibrosis, particularly due to its ability to modulate nitric oxide signaling pathways, which play a crucial role in inflammatory responses in these conditions .

N-6022 functions by inhibiting GSNOR, an enzyme that reduces S-nitrosoglutathione (GSNO) to glutathione and nitrogen monoxide. The inhibition of this enzyme leads to increased levels of GSNO, which can enhance the bioavailability of nitric oxide and potentially improve airway function in asthmatic patients. The half-maximal inhibitory concentration (IC50) for N-6022 is reported to be around 8 nM, indicating its high potency as an inhibitor .

In clinical studies, N-6022 has demonstrated promising biological activity related to bronchoprotection in patients with mild asthma. A study involving intravenous administration of N-6022 showed significant improvements in lung function metrics compared to placebo, suggesting its potential efficacy in reducing airway hyperresponsiveness . Furthermore, in vitro studies indicated that N-6022 enhances eosinophil apoptosis, which may contribute to its therapeutic effects in asthma characterized by eosinophilic inflammation .

The synthesis of N-6022 involves multi-step organic reactions that typically include the formation of the pyrrole ring structure and subsequent modifications to introduce functional groups such as carbamoyl and imidazolyl moieties. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach involves classical organic synthesis techniques including condensation reactions, cyclization, and functional group transformations .

N-6022 is primarily explored for its applications in treating respiratory conditions such as asthma and cystic fibrosis. Its role as a GSNOR inhibitor positions it as a novel therapeutic agent aimed at enhancing nitric oxide signaling, which could alleviate symptoms associated with these diseases. Additionally, ongoing research may uncover further applications in other inflammatory disorders where nitric oxide plays a significant role .

Interaction studies of N-6022 have focused on its pharmacokinetics and safety profile. Clinical trials have assessed its effects on lung function and inflammatory markers in asthmatic patients. The compound has been well-tolerated with manageable side effects, reinforcing its potential as a therapeutic option. Further investigations are warranted to explore its interactions with other medications commonly used in asthma management .

Several compounds share similarities with N-6022 regarding their mechanism of action or therapeutic applications. Here are some notable examples:

| Compound Name | Mechanism of Action | Therapeutic Uses | Unique Features |

|---|---|---|---|

| S-Nitrosoglutathione | Natural substrate for GSNOR | Cardiovascular diseases | Endogenous compound involved in nitric oxide signaling |

| Cilomilast | Phosphodiesterase inhibitor | Chronic obstructive pulmonary disease | Dual action on inflammation and smooth muscle relaxation |

| Nitroglycerin | Nitric oxide donor | Angina pectoris | Rapid vasodilatory effects |

| Dexamethasone | Corticosteroid | Inflammatory conditions | Broad anti-inflammatory effects |

N-6022's uniqueness lies in its specific targeting of GSNOR, making it a first-in-class compound with the potential for novel therapeutic strategies aimed at enhancing endogenous nitric oxide levels without direct administration of nitric oxide donors .

N6022, chemically known as 3-[1-(4-carbamoyl-2-methylphenyl)-5-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrrol-2-yl]propanoic acid, represents a potent and selective S-nitrosoglutathione reductase inhibitor with significant pharmaceutical potential [1] [7]. The compound possesses a molecular formula of C24H22N4O3 and a molecular weight of 414.46 grams per mole [1] [3] [4]. The development of efficient synthetic routes for N6022 has been crucial for its advancement into clinical development as a potential treatment for acute asthma [7].

The original synthetic approach for N6022 employed two distinct methodologies, each presenting unique advantages and challenges in terms of yield optimization and synthetic efficiency [7]. The first synthetic route utilized a furan ring-opening strategy, beginning with the condensation of ketone with 2-furanaldehyde to afford intermediate compounds in high yield [7]. This initial step demonstrated excellent efficiency, establishing a strong foundation for subsequent transformations. The furan ring-opening process involved treatment with hydrochloric acid or hydrobromic acid in alcoholic solvents under reflux conditions, providing diketone intermediates essential for pyrrole formation [7].

The pyrrole ring construction was achieved through condensation of diketone intermediates with anilines under acidic conditions [7]. This critical transformation required careful optimization of reaction conditions to maximize yield while maintaining product purity. The final hydrolysis step employed sodium hydroxide in alcohol to afford the target compounds, with overall yields ranging from 5 to 15 percent [7]. Despite the relatively modest overall yields, this route provided reliable access to N6022 and related analogues for biological evaluation.

The second synthetic pathway incorporated Suzuki coupling methodology, offering enhanced structural diversity and potentially improved yields [7]. This approach began with the condensation of 4-amino-3-methylbenzamide with 2,5-dimethoxytetrahydrofuran in acetic acid, leading to the formation of a key pyrrole intermediate [7]. The formylation of this pyrrole intermediate under Vilsmeier conditions produced aldehyde derivatives in good yield, demonstrating the reliability of this transformation [7].

The subsequent acrylate formation was accomplished through Wittig reaction with (carbethoxymethylene)triphenylphosphorane or alternatively through reaction with potassium monoethyl malonate in the presence of dimethylformamide, acetic acid, and piperidine [7]. Hydrogenation of the acrylate using palladium on carbon afforded propionic ester intermediates, which underwent bromination to generate key building blocks for further derivatization [7]. The Suzuki coupling with various boronic acids or esters provided access to diversely substituted intermediates, with overall yields ranging from 5 to 20 percent [7].

| Synthesis Route | Key Steps | Conditions | Overall Yield |

|---|---|---|---|

| Furan Ring-Opening | Condensation, ring-opening, pyrrole formation, hydrolysis | HCl/HBr, alcohol, reflux; acidic conditions; NaOH | 5-15% |

| Suzuki Coupling | Formylation, Wittig reaction, hydrogenation, coupling | Vilsmeier conditions; DMF, AcOH, piperidine; Pd/C; boronic acids | 5-20% |

The structure-activity relationship studies revealed that the imidazole substituent at the C-5 position of the pyrrole ring was critical for achieving optimal potency [7]. The incorporation of this heterocycle resulted in a significant improvement in inhibitory activity, with N6022 demonstrating an inhibitory concentration fifty of 20 nanomolar against S-nitrosoglutathione reductase [7]. Crystal structure analysis confirmed that the imidazole group interacts with one of the structural zinc atoms in the enzyme, providing a molecular basis for the enhanced potency [7].

Continuous Flow Synthesis Methodologies

Continuous flow synthesis represents a transformative approach to pharmaceutical manufacturing, offering significant advantages in terms of process efficiency, safety, and scalability [13] [17]. The application of continuous flow methodologies to pyrrole synthesis has demonstrated remarkable potential for improving reaction outcomes while reducing environmental impact [31]. Modern continuous flow techniques enable precise control of reaction parameters, including temperature, residence time, and mixing efficiency, which are particularly important for heterocycle synthesis [13].

The development of continuous flow processes for pyrrole derivatives has been driven by the need for more sustainable and efficient synthetic methods [31]. Green chemistry principles have played a central role in these developments, with emphasis on reducing hazardous waste generation and improving atom economy [31]. Microwave-assisted continuous flow synthesis has emerged as a particularly promising approach, enabling rapid heating and enhanced reaction rates while maintaining precise temperature control [31].

Recent advances in continuous flow pyrrole synthesis have incorporated novel catalytic systems, including titanium-based catalysts that achieve unprecedented atom efficiency [28]. The titanium-catalyzed formal [2+2+1] oxidative coupling of alkynes and diazenes represents a breakthrough in pyrrole synthesis, delivering greater than 90 percent product yield with 100 percent atom economy [28]. This methodology eliminates the generation of byproducts, addressing a major limitation of traditional batch processes [28].

The integration of enabling technologies such as ultrasound, microwaves, and high-speed vibration milling has further enhanced the capabilities of continuous flow synthesis [31]. These techniques promote reaction kinetics through improved mass transfer and energy input, leading to faster reaction times and simplified downstream processing [14]. The combination of continuous flow with these activation methods has demonstrated particular success in pyrrole chemistry, where traditional heating methods often result in decomposition or side reactions [31].

Process intensification through continuous flow synthesis offers significant advantages for pharmaceutical manufacturing, including reduced equipment footprint, improved process robustness, and enhanced product uniformity [19]. The elimination of batch-to-batch variations inherent in continuous processes ensures consistent product quality, which is crucial for pharmaceutical applications [19]. Additionally, the ability to operate at steady state conditions enables real-time monitoring and control, facilitating process optimization and quality assurance [19].

| Flow Technology | Advantages | Applications | Yield Improvement |

|---|---|---|---|

| Microwave-Assisted Flow | Rapid heating, precise control | Pyrrole formation, cyclization | Up to 1900-fold rate enhancement |

| Titanium-Catalyzed Flow | 100% atom economy | Polysubstituted pyrroles | >90% yield |

| Integrated Process Flow | Reduced footprint, continuous operation | Multi-step synthesis | Space-time-yield increase up to 100x |

The development of modular continuous production systems has enabled flexible manufacturing approaches that can adapt to varying production demands [19]. The modular concept employs standardized process equipment containers that can be reconfigured for different synthetic routes, providing versatility in pharmaceutical manufacturing [19]. This approach has demonstrated particular value in the production of specialized compounds like N6022, where production volumes may vary based on clinical development needs [19].

Patent Landscape for Pyrrole-Based Analogues

The intellectual property landscape surrounding pyrrole-based pharmaceutical compounds represents a complex and highly active area of innovation, reflecting the significant commercial and therapeutic potential of this chemical class [34] [35] [36]. Patent protection strategies for pyrrole derivatives have evolved considerably over the past several decades, encompassing composition of matter claims, synthetic methodologies, and specific therapeutic applications [34] [38] [39].

Historical patent filings in the pyrrole space have established foundational intellectual property covering basic synthetic methods and structural variations [38]. Early patents, such as those filed in the 1980s and 1990s, focused primarily on composition of matter claims for novel pyrrole derivatives with demonstrated biological activity [38]. These foundational patents have largely expired, creating opportunities for generic development while establishing the scientific basis for continued innovation in the field [38].

Recent patent activity has shifted toward more sophisticated approaches, including process patents for improved synthetic methodologies and formulation patents for enhanced drug delivery [35]. The Takeda Pharmaceutical Company Limited patent application for sulfonylpyrrole compound production exemplifies this trend, focusing on novel synthetic processes rather than solely on compound composition [35]. This patent describes innovative reduction and hydroylysis procedures followed by sulfonylation and amination reactions, demonstrating the continued evolution of synthetic methodology in the pyrrole space [35].

The patent landscape for S100 protein binding inhibitors illustrates the expanding therapeutic applications of pyrrole derivatives beyond traditional pharmaceutical targets [36]. Patents in this area focus on substituted pyrrole derivatives as inhibitors of protein-protein interactions, particularly the annexin A2-S100A10 binding interaction relevant to cancer treatment [36]. These patents demonstrate the versatility of the pyrrole scaffold in addressing diverse therapeutic targets through structural modification [36].

Process innovation patents have become increasingly important in the pyrrole space, reflecting the commercial significance of manufacturing efficiency and cost reduction [28]. The University of Minnesota patent for high-efficiency pyrrole synthesis represents a significant advancement in synthetic methodology, claiming titanium-catalyzed reactions that achieve unprecedented atom efficiency [28]. This patent specifically addresses the limitations of traditional Paal-Knorr reactions, which suffer from poor atom economy due to the loss of oxygen atoms and water molecules during cyclization [28].

| Patent Category | Representative Patents | Key Innovations | Patent Status |

|---|---|---|---|

| Herbicidal Pyrroles | EP 1061072 A1 | High herbicidal activity, selective toxicity | Granted 2000 |

| Pharmaceutical Compositions | US-4960779-A | Pyrrole derivatives for therapeutic use | Granted 1990 |

| S100 Protein Inhibitors | WO 2011/092505 A1 | Cancer treatment applications | Published 2011 |

| Industrial Production | US2478452A | Catalytic synthesis from furan | Historical patent |

| High-Efficiency Synthesis | US Patent 14/986,928 | Titanium-catalyzed 100% atom economy | Issued patent |

The development of screening methodologies for physiologically active pyrrole-imidazole derivatives has generated significant patent activity focused on research tools and diagnostic applications [40]. These patents describe methods for identifying the biological function of chemical species containing pyrrole and imidazole components, particularly in the context of DNA and RNA interactions [40]. Such methodological patents represent an important aspect of the intellectual property landscape, providing protection for research and development tools essential to drug discovery efforts [40].

International patent filings have played a crucial role in establishing global protection for pyrrole-based innovations [37] [39]. The Malaysia patent for novel imidazol pyridines and pyrazines demonstrates the international scope of patent protection efforts in the heterocycle space [37]. Similarly, Australian patent AU2002339268B2 for novel pyrrole derivatives as pharmaceutical agents illustrates the comprehensive geographic coverage sought by pharmaceutical companies for their key innovations [39].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of N6022 presents numerous technical and economic challenges that must be addressed to ensure successful commercialization [29] [30] [32]. Scalability issues in pyrrole synthesis are particularly pronounced due to the sensitive nature of these heterocyclic compounds and their tendency toward oxidative degradation under processing conditions [26] [32].

Reproducibility represents one of the most significant challenges associated with scaling up pyrrole synthesis from laboratory to industrial scale [32]. Research has demonstrated that reactions developed on a 1.0 millimolar scale of diacetyl often show negligible changes when increased by factors of 4 to 5, but attempting further scale-up to 40 millimolar results in significant yield drops by factors of at least 3 [32]. This phenomenon is particularly problematic for pyrrole derivatives, where reaction conditions must be carefully controlled to prevent decomposition and side product formation [32].

The sensitivity of pyrrole compounds to atmospheric conditions creates additional challenges for large-scale production [26]. Studies on pyrrole purification have shown that these compounds require protection from both water and oxygen to maintain stability during processing [26]. Industrial scale operations must therefore incorporate sophisticated environmental controls, including inert atmosphere processing and moisture exclusion systems, which significantly increase capital and operational costs [26].

Heat transfer limitations become increasingly problematic as reaction scales increase, particularly for exothermic cyclization reactions common in pyrrole synthesis [29]. The formation of pyrrole rings through condensation reactions generates significant heat, which must be efficiently removed to prevent thermal decomposition and maintain product quality [29]. Industrial reactors must be designed with adequate heat exchange capacity to manage these thermal effects while maintaining uniform temperature distribution throughout the reaction mixture [29].

Solvent selection and recovery represent critical economic and environmental considerations in industrial pyrrole production [30]. Laboratory-scale syntheses often employ specialized solvents that may not be economically viable for large-scale production [30]. The development of practical synthetic routes requires careful evaluation of solvent systems that balance reaction efficiency with cost considerations and environmental impact [30]. Solvent recovery and recycling systems become essential for economic viability, particularly for high-value solvents used in pyrrole chemistry [30].

| Scale-Up Challenge | Impact | Mitigation Strategies | Cost Implications |

|---|---|---|---|

| Reproducibility Issues | 3-fold yield decrease at 40 mmol scale | Process optimization, improved mixing | Increased development costs |

| Atmospheric Sensitivity | Product degradation | Inert atmosphere systems | Higher operational costs |

| Heat Transfer Limitations | Thermal decomposition | Enhanced heat exchange design | Increased capital investment |

| Solvent Economics | Process viability | Solvent recovery systems | Reduced operational costs |

The handling of reactive intermediates presents unique challenges in industrial pyrrole synthesis [27]. Many synthetic routes to N6022 involve the generation of unstable intermediates that require immediate processing or special storage conditions [27]. Industrial processes must be designed with appropriate containment and handling systems to manage these reactive species safely while maintaining product quality [27]. This often requires investment in specialized equipment and additional safety measures that increase overall production costs [27].

Quality control considerations become increasingly complex as production scales increase [25]. Analytical methods that are adequate for laboratory-scale samples may require modification or enhancement to handle the larger sample sizes and potential heterogeneity associated with industrial production [25]. The development of robust analytical procedures that can provide timely and accurate quality assessment is essential for maintaining product specifications during scale-up [25].

Process automation and control systems play crucial roles in successful scale-up of pyrrole synthesis [17]. The integration of real-time monitoring and feedback control systems enables precise management of reaction conditions and rapid response to process deviations [17]. Advanced process control strategies, including model predictive control and statistical process control, become essential tools for maintaining consistent product quality at industrial scale [17].

Purification Techniques and Quality Control

The purification of N6022 requires sophisticated analytical and preparative techniques to achieve the high purity standards necessary for pharmaceutical applications [20] [22] [23]. The compound must meet stringent quality specifications, typically requiring purity levels of 98 percent or higher, with well-defined limits for related substances and residual solvents [1] [3] [4].

High-performance liquid chromatography represents the primary analytical and preparative tool for N6022 purification and quality assessment [22] [25]. Reversed-phase chromatography using C18 stationary phases has demonstrated excellent separation capabilities for pyrrole derivatives, enabling both analytical quantification and preparative isolation [22] [25]. The mobile phase systems typically employ acetonitrile-water gradients with formic acid modifiers to optimize peak shape and resolution [22]. Preparative scale separations require careful optimization of loading conditions and gradient profiles to maximize throughput while maintaining separation efficiency [22].

The development of purification protocols for N6022 must address the unique chemical properties of this pyrrole derivative, including its sensitivity to oxidative conditions and potential for hydrolytic degradation [23] [26]. Purification procedures typically incorporate protection from light and oxygen exposure, with operations conducted under inert atmosphere conditions when possible [26]. The carboxylic acid functionality in N6022 requires careful pH management during purification to prevent ionization effects that could compromise separation efficiency [22].

Mass spectrometry plays a crucial role in both purification monitoring and quality control assessment [22]. Liquid chromatography-mass spectrometry systems enable real-time monitoring of purification processes, allowing for precise fraction collection based on mass spectral identification rather than solely on chromatographic retention time [22]. This approach ensures optimal recovery of target compound while minimizing co-elution of structurally related impurities [22].

Nuclear magnetic resonance spectroscopy serves as an essential tool for structural confirmation and purity assessment of purified N6022 [22]. Proton and carbon-13 nuclear magnetic resonance provide comprehensive structural characterization, enabling detection of structural impurities that may not be readily apparent through chromatographic analysis alone [22]. Quantitative nuclear magnetic resonance methods can provide accurate purity determinations that complement chromatographic purity assessments [22].

| Purification Technique | Application | Key Parameters | Purity Achievement |

|---|---|---|---|

| Preparative HPLC | Primary purification | C18 columns, ACN/water gradients | >98% purity |

| Recrystallization | Secondary purification | Solvent selection, temperature control | Enhanced crystal purity |

| Ion Exchange | Acid functionality management | pH optimization, ionic strength | Selective purification |

| Gel Filtration | Size-based separation | Molecular weight discrimination | Removal of aggregates |

Crystallization techniques provide an important complementary approach to chromatographic purification for N6022 [23]. The selection of appropriate crystallization solvents requires systematic screening to identify conditions that promote formation of high-quality crystals while minimizing mother liquor losses [23]. Solvent systems that balance solubility requirements with crystallization kinetics are essential for achieving optimal purity and yield [23]. Temperature programming and seeding strategies can be employed to control crystal growth and improve product quality [23].

Quality control protocols for N6022 must encompass comprehensive analytical testing to ensure compliance with pharmaceutical standards [24]. Identity testing employs multiple analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, to confirm structural integrity [4]. Purity assessment combines chromatographic analysis with complementary techniques to provide comprehensive characterization of the purified material [24].

Stability considerations play a crucial role in quality control strategy development for N6022 [4]. The compound demonstrates stability when stored as a dry powder at minus 20 degrees Celsius, with documented stability for one year under these conditions [4]. Solution stability studies have shown that dimethyl sulfoxide solutions remain stable for up to two months when stored at minus 20 degrees Celsius [4]. These stability data inform both purification protocols and storage recommendations for maintaining product quality throughout the supply chain [4].

The development of validated analytical methods represents a critical component of quality control for N6022 [21]. Method validation encompasses assessments of specificity, linearity, accuracy, precision, and robustness to ensure reliable analytical performance [21]. Forced degradation studies provide essential information about potential degradation pathways and enable development of stability-indicating analytical methods [21]. These validated methods serve as the foundation for routine quality control testing and support regulatory submissions for pharmaceutical development [21].

N6022 demonstrates exceptional potency as an S-Nitrosoglutathione Reductase inhibitor, exhibiting tight-binding kinetics that distinguish it from conventional enzyme inhibitors [1] [2]. The compound functions as a tight-binding, specific, and fully reversible inhibitor with kinetic parameters that reflect high-affinity enzyme-inhibitor interactions [1] [3].

Kinetic Profile and Binding Characteristics

The inhibition kinetics of N6022 reveal a concentration-dependent binding profile consistent with tight-binding inhibition mechanisms [1] [4]. Under these conditions, the inhibitor concentration approaches or exceeds the total enzyme concentration in the assay system, necessitating specialized kinetic analysis methods to accurately determine binding parameters [4] [5]. The tight-binding nature of N6022 results in slow equilibration kinetics, where the establishment of equilibrium between enzyme and inhibitor requires extended incubation periods compared to classical reversible inhibitors [4] [6].

The reversible nature of N6022 inhibition has been confirmed through dilution experiments and enzyme recovery studies, demonstrating that enzyme activity can be restored upon removal of the inhibitor [1] [2]. This reversibility is particularly important for therapeutic applications, as it allows for controlled modulation of enzyme activity without permanent inactivation [4].

Concentration-Response Relationships

N6022 exhibits a well-defined concentration-response relationship with S-Nitrosoglutathione Reductase, displaying sigmoidal binding curves characteristic of tight-binding inhibitors [5]. The compound demonstrates exceptional selectivity for S-Nitrosoglutathione Reductase over related alcohol dehydrogenase enzymes, with selectivity ratios ranging from 62.5-fold to 8,375-fold depending on the specific enzyme tested [7] [8].

Binding Affinity Studies (Ki, IC50)

The binding affinity of N6022 for S-Nitrosoglutathione Reductase has been extensively characterized through multiple experimental approaches, yielding consistent and reproducible kinetic parameters across different research groups [1] [2] [3] [9].

Primary Kinetic Parameters

| Parameter | Value | Assay Conditions | Reference |

|---|---|---|---|

| IC₅₀ (GSNOR) | 8 nM | S-Nitrosoglutathione reduction | [1] [2] [3] |

| Kᵢ (GSNOR) | 2.5 nM | S-Nitrosoglutathione reduction | [1] [2] [3] |

| IC₅₀ (HMGSH) | 32 nM | S-Hydroxymethylglutathione oxidation | [8] |

| Kᵢ (HMGSH) | 3.1 nM | S-Hydroxymethylglutathione oxidation | [8] |

The exceptionally low nanomolar inhibition constant (Kᵢ = 2.5 nM) reflects the high-affinity interaction between N6022 and S-Nitrosoglutathione Reductase [1] [2]. This binding affinity is approximately 10-fold higher than that observed for most pharmaceutical enzyme inhibitors, placing N6022 in the category of extremely potent enzyme modulators [4].

Selectivity Profile

N6022 demonstrates remarkable selectivity for S-Nitrosoglutathione Reductase over other members of the alcohol dehydrogenase family [7] [8]. Comparative inhibition studies reveal the following selectivity profile:

| Enzyme | IC₅₀ | Selectivity vs GSNOR |

|---|---|---|

| Alcohol Dehydrogenase IB | 21 μM | 2,625-fold |

| Alcohol Dehydrogenase II | 67 μM | 8,375-fold |

| Alcohol Dehydrogenase IV | 0.5 μM | 62.5-fold |

| Human Carbonyl Reductase | 221 μM | 27,625-fold |

This selectivity profile indicates that N6022 possesses structural features that specifically recognize and bind to the unique active site architecture of S-Nitrosoglutathione Reductase, minimizing off-target interactions with related enzymes [7] [8].

Equilibrium Binding Studies

Fluorescence quenching experiments and isothermal titration calorimetry studies have provided additional insights into the thermodynamic parameters governing N6022 binding [10]. These investigations reveal that the high-affinity interaction is primarily driven by favorable enthalpy changes, with minimal entropic contributions, suggesting that hydrogen bonding and electrostatic interactions play predominant roles in complex stabilization [11].

NAD⁺/NADH Cofactor Interactions

N6022 exhibits a distinctive pattern of interactions with the nicotinamide adenine dinucleotide cofactors required for S-Nitrosoglutathione Reductase catalytic activity. The compound demonstrates uncompetitive inhibition kinetics with respect to both NAD⁺ and NADH cofactors [1] [2] [9].

Uncompetitive Inhibition with Cofactors

The uncompetitive mode of inhibition observed with NAD⁺ and NADH indicates that N6022 does not compete directly with these cofactors for binding to the enzyme [1] [9]. Instead, the inhibitor preferentially binds to the enzyme-cofactor complex, forming a stable ternary complex that cannot proceed through the catalytic cycle [1] [2].

This mechanism has important implications for the therapeutic potential of N6022, as uncompetitive inhibition typically results in more effective inhibition at physiological cofactor concentrations compared to competitive inhibition [12]. The uncompetitive pattern also suggests that N6022 binding induces conformational changes in the enzyme that affect cofactor binding affinity or orientation [13].

Cofactor-Dependent Binding Affinity

Crystal structure analysis reveals that N6022 forms a π-π interaction with the nicotinamide ring of NAD⁺ when bound to the enzyme-cofactor complex [11]. This interaction contributes to the stabilization of the ternary complex and helps explain the uncompetitive inhibition pattern observed in kinetic studies [11].

The formation of the enzyme-NAD⁺-N6022 ternary complex is thermodynamically favored over the binary enzyme-N6022 complex, indicating that cofactor binding enhances inhibitor affinity [14]. This cooperative binding behavior is consistent with the tight-binding kinetics observed for N6022 and contributes to its exceptional potency [11].

Substrate Competition Analysis (GSNO vs. HMGSH)

N6022 exhibits distinct modes of inhibition depending on the substrate being utilized by S-Nitrosoglutathione Reductase. The compound displays mixed uncompetitive inhibition toward S-Nitrosoglutathione and mixed competitive inhibition toward S-Hydroxymethylglutathione [1] [2] [3] [15].

Mixed Uncompetitive Inhibition with GSNO

When S-Nitrosoglutathione serves as the substrate, N6022 demonstrates mixed uncompetitive inhibition kinetics [1] [2]. This mode of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities for each form [1]. The mixed uncompetitive pattern indicates that N6022 binding affects both the maximum reaction velocity and the apparent substrate affinity [3].

| Inhibition Parameter | GSNO Substrate | Kinetic Interpretation |

|---|---|---|

| Mode of Inhibition | Mixed uncompetitive | Inhibitor binds preferentially to E-S complex |

| Effect on Vmax | Decreased | Reduced catalytic efficiency |

| Effect on Km | Variable | Depends on inhibitor concentration |

The mixed uncompetitive inhibition pattern suggests that N6022 binding induces conformational changes that affect both substrate binding and catalytic turnover [15]. This mechanism is consistent with the observation that N6022 binds in the S-Nitrosoglutathione substrate binding pocket but exhibits complex kinetic behavior [1] [3].

Mixed Competitive Inhibition with HMGSH

In contrast to its behavior with S-Nitrosoglutathione, N6022 exhibits mixed competitive inhibition when S-Hydroxymethylglutathione serves as the substrate [1] [15]. This difference in inhibition mode reflects the distinct binding sites and catalytic mechanisms involved in the two enzymatic reactions [15].

The mixed competitive inhibition pattern indicates that N6022 competes with S-Hydroxymethylglutathione for binding to the enzyme active site, while also being capable of binding to the enzyme-substrate complex with reduced affinity [15]. This behavior is consistent with structural studies showing that N6022 binds in the S-Hydroxymethylglutathione anion binding pocket [15] [11].

Substrate-Dependent Binding Affinity

The differential inhibition modes observed with the two natural substrates suggest that N6022 binding affinity is influenced by the specific substrate present in the active site [16]. This substrate-dependent modulation of inhibitor affinity has important implications for the physiological effects of N6022, as the relative concentrations of S-Nitrosoglutathione and S-Hydroxymethylglutathione in vivo will determine the predominant inhibition mechanism [17] [16].

Allosteric Modulation of Enzyme Activity

Recent research has identified potential allosteric regulatory mechanisms in S-Nitrosoglutathione Reductase that may be relevant to N6022 action, although direct allosteric modulation by N6022 has not been definitively established [18] [19].

Identified Allosteric Site

Computational modeling and experimental studies have identified a putative allosteric binding site on S-Nitrosoglutathione Reductase comprising residues Asn185, Lys188, Gly321, and Lys323 [18] [19]. This site is located in the vicinity of the structural zinc-binding domain and appears to be capable of modulating enzyme activity through long-range conformational changes [18].

| Allosteric Site Residue | Function | Experimental Evidence |

|---|---|---|

| Asn185 | Substrate binding modulation | Molecular dynamics simulations [18] |

| Lys188 | Critical for allosteric behavior | Site-directed mutagenesis [18] |

| Gly321 | Conformational flexibility | Hydrogen-deuterium exchange [18] |

| Lys323 | Activity modulation | Mutagenesis studies [18] |

Implications for Therapeutic Development

Understanding the allosteric regulatory mechanisms of S-Nitrosoglutathione Reductase provides opportunities for developing next-generation inhibitors that target allosteric sites rather than the active site [18]. Such inhibitors might offer improved selectivity and reduced susceptibility to resistance mechanisms compared to active site-directed compounds like N6022 [18] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Blonder JP, Colagiovanni DB, Stout AM, Mutka SC, Richards JP, Rosenthal GJ. Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2338-42. doi: 10.1016/j.bmcl.2012.01.047. Epub 2012 Feb 2. PubMed PMID: 22342142.

3: Green LS, Chun LE, Patton AK, Sun X, Rosenthal GJ, Richards JP. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase. Biochemistry. 2012 Mar 13;51(10):2157-68. doi: 10.1021/bi201785u. Epub 2012 Feb 28. PubMed PMID: 22335564.

4: Colagiovanni DB, Drolet DW, Langlois-Forget E, Piché MP, Looker D, Rosenthal GJ. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma. Regul Toxicol Pharmacol. 2012 Feb;62(1):115-24. doi: 10.1016/j.yrtph.2011.12.012. Epub 2011 Dec 24. PubMed PMID: 22210450.

5: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Blonder JP, Colagiovanni DB, Mutka SC, Stout AM, Richards JP, Rosenthal GJ. Discovery of potent and novel S-nitrosoglutathione reductase inhibitors devoid of cytochrome P450 activities. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5849-53. doi: 10.1016/j.bmcl.2011.07.103. Epub 2011 Aug 3. PubMed PMID: 21855338.

6: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Colagiovanni DB, Mutka SC, Blonder JP, Stout AM, Richards JP, Chun L, Rosenthal GJ. Structure-activity relationships of pyrrole based S-nitrosoglutathione reductase inhibitors: pyrrole regioisomers and propionic acid replacement. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3671-5. doi: 10.1016/j.bmcl.2011.04.086. Epub 2011 Apr 24. PubMed PMID: 21570838.